1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one
Description
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one (Compound ID: G499-0289) is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-fluoro-3-methylbenzenesulfonyl group and a propan-1-one moiety. Its molecular formula is C₁₉H₂₇FN₂O₄S, with a molecular weight of 398.5 g/mol.
Properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c1-3-16(21)19-8-6-17(7-9-19)20(10-11-24-17)25(22,23)14-4-5-15(18)13(2)12-14/h4-5,12H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAZKKUULIMGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like this compound.
Chemical Reactions Analysis
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one involves its interaction with specific molecular targets. The sulfonyl group and the spirocyclic structure play crucial roles in its binding affinity and activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
G499-0149
1-[4-(4-Chlorobenzene-1-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-ethoxyphenyl)ethan-1-one (G499-0149) replaces the 4-fluoro-3-methyl group with a 4-chlorobenzenesulfonyl moiety and introduces a 4-ethoxyphenylacetyl chain. This results in a higher molecular weight (478.99 g/mol) and logP (3.326) compared to G499-0289, attributed to the chloro substituent’s increased lipophilicity and the ethoxy group’s bulk. Its PSA (62.17 Ų) and hydrogen bond acceptor count (9 vs.
BG01054
8-Cyclopropanecarbonyl-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (BG01054) shares the 4-fluoro-3-methylbenzenesulfonyl group with G499-0289 but substitutes the propan-1-one with a cyclopropanecarbonyl group. This modification reduces molecular weight (382.45 g/mol ) and may enhance metabolic stability due to the cyclopropane ring’s rigidity .
Modifications in the Acyl Chain
AF710B
AF710B (1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]dec-3-yl)-3-(1H-indol-3-yl)propan-1-one) replaces the sulfonyl group with a thiadiazaspiro core and incorporates an indol-3-ylpropan-1-one chain.
G499-0122
1-[4-(4-Chlorobenzene-1-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-phenoxyethan-1-one (G499-0122) substitutes the propan-1-one with a phenoxyacetyl group.
Physicochemical and Pharmacological Implications
Key Property Comparison Table
| Compound ID | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|
| G499-0289 | 398.5 | 2.63 | 55.85 | 4-Fluoro-3-methylbenzenesulfonyl, propan-1-one |
| G499-0149 | 478.99 | 3.326 | 62.17 | 4-Chlorobenzenesulfonyl, 4-ethoxyphenylacetyl |
| BG01054 | 382.45 | N/A | N/A | 4-Fluoro-3-methylbenzenesulfonyl, cyclopropanecarbonyl |
| G499-0122 | 450.94 | N/A | N/A | 4-Chlorobenzenesulfonyl, phenoxyacetyl |
Functional Insights
- Fluoro vs.
- Acyl Chain Flexibility : The propan-1-one in G499-0289 provides conformational flexibility, whereas cyclopropanecarbonyl (BG01054) may restrict rotation, influencing binding kinetics.
- Polar vs. Lipophilic Groups: Ethoxyphenyl (G499-0149) and phenoxy (G499-0122) substituents increase lipophilicity but reduce solubility, which could limit bioavailability compared to G499-0289.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
